2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c19-15-9-5-4-8-14(15)17-21-18(25-22-17)24-12-16(23)20-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFMSDSESYXBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzoyl chloride and a suitable nucleophile.
Attachment of the Phenethylacetamide Moiety: The final step involves the coupling of the thiadiazole derivative with phenethylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the thiadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or toluene.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted phenyl or thiadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. Research indicates that compounds similar to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide can effectively inhibit cancer cell proliferation. For instance:
- Case Study 1 : A derivative demonstrated significant cytotoxicity against various cancer cell lines, including gastric and breast cancer cells, with IC50 values comparable to standard chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural components allow it to interact with bacterial enzymes or receptors critical for pathogen survival.
- Case Study 2 : In vitro studies showed that the compound exhibited broad-spectrum antibacterial activity against resistant strains of bacteria, suggesting its potential as a new therapeutic agent for treating infections .
Agricultural Applications
The unique properties of thiadiazole compounds make them suitable candidates for agricultural applications as pesticides or herbicides.
Pesticidal Activity
Research indicates that the compound can disrupt biological processes in pests, making it effective in controlling agricultural diseases.
- Case Study 3 : Field trials demonstrated that formulations containing this compound significantly reduced pest populations without harming beneficial insects, highlighting its selective toxicity .
Mechanism of Action
The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
The structural and functional attributes of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide can be contextualized by comparing it to related acetamide derivatives, such as those documented in the provided evidence. Key differences lie in the heterocyclic core, substituent patterns, and acetamide side chains, which collectively dictate biological activity and synthetic utility.
Structural Features and Heterocyclic Cores
Key Observations:
Heterocyclic Core :
- The 1,2,4-thiadiazole in the target compound contains both sulfur and nitrogen, conferring electron-withdrawing properties that may enhance metabolic stability compared to triazoles or tetrazoles .
- 1,2,4-Triazole () and 1H-tetrazole () cores are nitrogen-rich, with tetrazoles often serving as carboxylic acid bioisosteres to improve bioavailability .
Substituent Effects: The 2-chlorophenyl group in the target compound increases lipophilicity and may enhance membrane permeability, similar to the 2,4-dimethylphenyl group in ’s triazole derivative .
Hypothesized Pharmacological Profiles
While direct pharmacological data are unavailable for the target compound, structural analogs suggest:
- Thiadiazole derivatives may exhibit kinase or protease inhibition due to sulfur’s electronegativity.
- Triazole/Tetrazole analogs (–3) are associated with antimicrobial or anti-inflammatory activity, influenced by their substituents .
Biological Activity
The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide is a member of the thiadiazole family, notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.
Structural Characteristics
The structure of this compound features:
- A thiadiazole ring , which is known for its biological significance.
- A chlorophenyl group that enhances lipophilicity and biological interaction.
- An acetamide functional group , which is crucial for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thiadiazole : Reaction of thiosemicarbazide with a suitable chlorophenyl derivative.
- Thioether Formation : The thiadiazole derivative is reacted with an appropriate arylacetyl chloride under basic conditions to form the thioether linkage.
- Acetamide Formation : Final reaction with acetic anhydride to introduce the acetamide group.
This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies show:
- Inhibition of Cancer Cell Growth : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer) cells.
- Mechanism of Action : It is believed to inhibit DNA replication and disrupt nucleic acid synthesis, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Bacterial Inhibition : It has been tested against resistant strains of bacteria, showing potential as a new antibiotic agent.
- Fungal Activity : Similar derivatives have exhibited antifungal effects, making it a candidate for treating fungal infections .
The mechanism through which this compound exerts its biological effects includes:
- Enzyme Inhibition : Targeting specific enzymes involved in microbial growth and cancer cell proliferation.
- Disruption of Nucleic Acid Synthesis : Interfering with the replication processes in both bacterial and cancer cells .
Case Study 1: Anticancer Activity
A study evaluated the efficacy of thiadiazole derivatives against human breast carcinoma (MCF-7). The results indicated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, suggesting enhanced potency .
Case Study 2: Antimicrobial Efficacy
Another study conducted in vitro tests on various bacterial strains revealed that the compound effectively inhibited growth at concentrations comparable to established antibiotics. This positions it as a potential candidate for further development in antimicrobial therapies .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
